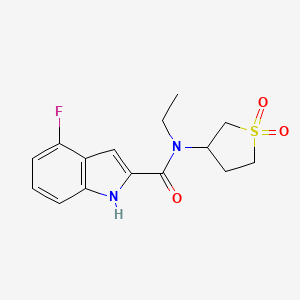
N-(3-acetamidophenyl)-5-chloro-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetamidophenyl)-5-chloro-1H-indole-2-carboxamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a key role in mitosis and cell division. MLN8054 has been shown to have potential as a cancer therapy due to its ability to inhibit tumor cell growth and induce apoptosis.
Mecanismo De Acción
N-(3-acetamidophenyl)-5-chloro-1H-indole-2-carboxamide works by inhibiting Aurora A kinase, which plays a key role in mitosis and cell division. Aurora A kinase is overexpressed in many types of cancer, and its inhibition can lead to cell cycle arrest and apoptosis. N-(3-acetamidophenyl)-5-chloro-1H-indole-2-carboxamide has been shown to specifically target Aurora A kinase and not affect other kinases in the cell.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(3-acetamidophenyl)-5-chloro-1H-indole-2-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, the formation of new blood vessels, which is important for tumor growth and metastasis. N-(3-acetamidophenyl)-5-chloro-1H-indole-2-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, which is important for their spread to other parts of the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-acetamidophenyl)-5-chloro-1H-indole-2-carboxamide in lab experiments is its specificity for Aurora A kinase. This allows researchers to study the effects of inhibiting Aurora A kinase without affecting other kinases in the cell. However, one limitation of using N-(3-acetamidophenyl)-5-chloro-1H-indole-2-carboxamide is its potential toxicity to normal cells. Careful dosing and monitoring is necessary to ensure that N-(3-acetamidophenyl)-5-chloro-1H-indole-2-carboxamide is not toxic to normal cells.
Direcciones Futuras
There are many potential future directions for research on N-(3-acetamidophenyl)-5-chloro-1H-indole-2-carboxamide. One area of research could focus on developing new and more effective cancer therapies based on N-(3-acetamidophenyl)-5-chloro-1H-indole-2-carboxamide. Another area of research could focus on understanding the molecular mechanisms underlying the anti-cancer effects of N-(3-acetamidophenyl)-5-chloro-1H-indole-2-carboxamide. Additionally, research could focus on developing new and more specific inhibitors of Aurora A kinase based on the structure of N-(3-acetamidophenyl)-5-chloro-1H-indole-2-carboxamide.
Métodos De Síntesis
N-(3-acetamidophenyl)-5-chloro-1H-indole-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 5-chloroindole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-(3-acetamidophenyl)amine to form N-(3-acetamidophenyl)-5-chloro-1H-indole-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(3-acetamidophenyl)-5-chloro-1H-indole-2-carboxamide has been extensively studied for its potential as a cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(3-acetamidophenyl)-5-chloro-1H-indole-2-carboxamide has also been shown to induce apoptosis in cancer cells, leading to their death.
Propiedades
IUPAC Name |
N-(3-acetamidophenyl)-5-chloro-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-10(22)19-13-3-2-4-14(9-13)20-17(23)16-8-11-7-12(18)5-6-15(11)21-16/h2-9,21H,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNFGHVLEXEUNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-5-chloro-1H-indole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[6-Methyl-2-(trifluoromethyl)pyrimidine-4-carbonyl]amino]acetic acid](/img/structure/B6639215.png)
![2-[[2-(Oxan-4-yl)acetyl]amino]acetic acid](/img/structure/B6639225.png)











